1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Overview
Description
1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a useful research compound. Its molecular formula is C13H17N5OS and its molecular weight is 291.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
The compound is utilized in the synthesis of various heterocyclic compounds, which are critical in the field of medicinal chemistry. For instance, it is involved in the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives. These derivatives have been synthesized via reactions involving amino compounds and have been structurally characterized using various spectroscopic methods, indicating their importance in the structural study of heterocyclic compounds (Abdel‐Aziz et al., 2008), (Darweesh et al., 2016).
Chemical Reactivity and Selectivity
The compound exhibits interesting reactivity and selectivity patterns, making it a significant subject of chemical research. For example, studies have explored the selectivity of its reactions with hydrazine in various solvents, emphasizing the formation of specific pyridone cycles or cyclizations resulting in fused 1,2-diazepines (Didenko et al., 2010).
Biological Activity and Potential Therapeutic Applications
Although the focus here is not on drug dosage or side effects, it's worth noting that derivatives of this compound have shown biological activities. Some synthesized compounds exhibited moderate effects against certain bacterial and fungal species, indicating potential therapeutic applications or use in studying antimicrobial resistance (Abdel‐Aziz et al., 2008), (Lahmidi et al., 2019).
Phosphodiesterase Inhibition
Certain derivatives of this compound, particularly 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines, have been prepared as inhibitors of cAMP phosphodiesterase, demonstrating potential as new cardiovascular agents. This highlights the compound's relevance in the development of cardiovascular therapeutics (Novinson et al., 1982).
properties
IUPAC Name |
1-[7-[(E)-2-(dimethylamino)ethenyl]-2-ethylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-5-20-13-15-12-14-8-10(9(2)19)11(18(12)16-13)6-7-17(3)4/h6-8H,5H2,1-4H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTQIUHRSJJMGG-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=C(C=NC2=N1)C(=O)C)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NN2C(=C(C=NC2=N1)C(=O)C)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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